molecular formula C19H19N3O4 B13593738 3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B13593738
M. Wt: 353.4 g/mol
InChI Key: HYAITHBOBUKMKB-UHFFFAOYSA-N
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Description

3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes and amines under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .

Scientific Research Applications

3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-[2-(dimethylamino)ethyl]phenyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C19H19N3O4/c1-21(2)10-9-12-5-3-4-6-16(12)22-17(23)14-8-7-13(18(24)25)11-15(14)20-19(22)26/h3-8,11H,9-10H2,1-2H3,(H,20,26)(H,24,25)

InChI Key

HYAITHBOBUKMKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O

Origin of Product

United States

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